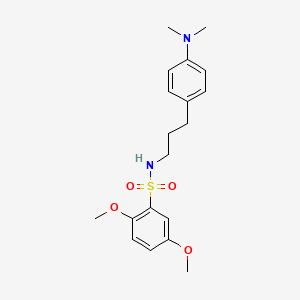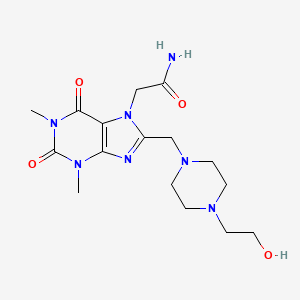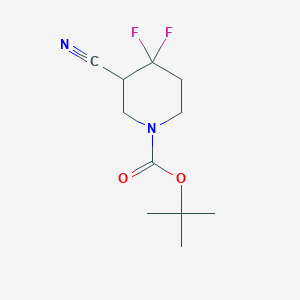
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H16F2N2O2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is 1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is a powder at room temperature . It has a molecular weight of 246.26 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Çolak et al. (2021) focused on the synthesis and characterization of Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate. These compounds were further analyzed using FTIR, NMR spectroscopy, and X-ray crystallographic analysis, revealing insights into their molecular structure and stability, which is crucial for understanding their chemical properties and potential applications Çolak, Karayel, Buldurun, & Turan, 2021.
Medicinal Chemistry Applications
- In the domain of medicinal chemistry, Boev et al. (2015) reported on the stereoselective syntheses of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives. These compounds were obtained in quantitative yield and highlight the importance of selective synthesis techniques in developing compounds for pharmaceutical applications Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015.
Novel Synthetic Methods
- The discovery of potent and orally available malonyl-CoA decarboxylase inhibitors by Cheng et al. (2006) illustrates the application of tert-butyl cyano difluoropiperidine derivatives in developing new classes of compounds with significant therapeutic potential. These inhibitors were identified as powerful stimulants of glucose oxidation, suggesting their utility in treating ischemic heart diseases Cheng et al., 2006.
Physicochemical and Pharmacokinetic Enhancements
- A comparative study by Westphal et al. (2015) on the physicochemical and pharmacokinetic properties of drug analogues incorporating tert-butyl groups, including tert-butyl cyano difluoropiperidine derivatives, indicates their role in modulating drug properties. This research underscores the importance of such groups in the drug discovery process Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015.
Green Chemistry Applications
- In the field of green chemistry, Lan and Liao (2011) demonstrated the metabolic engineering of cyanobacteria for 1-butanol production from carbon dioxide, showcasing the broader applicability of tert-butyl cyano difluoropiperidine derivatives in sustainable chemical synthesis and energy production Lan & Liao, 2011.
Safety and Hazards
Tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
tert-butyl 3-cyano-4,4-difluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O2/c1-10(2,3)17-9(16)15-5-4-11(12,13)8(6-14)7-15/h8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAVORRRQKNJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1,3-benzodioxol-5-yl-[(4-methoxybenzoyl)amino]methyl]-4-methoxybenzamide](/img/structure/B2964271.png)
![benzyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2964272.png)
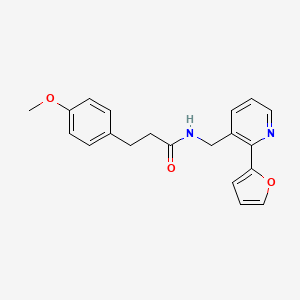
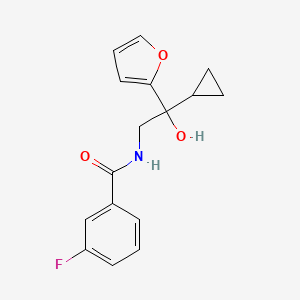
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2964275.png)
![Methyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate](/img/structure/B2964276.png)

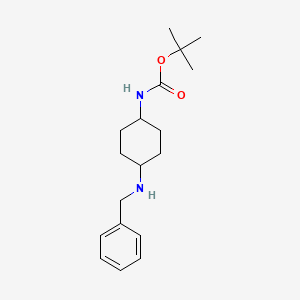

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)


